Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a benzoyl group containing nitro and methoxy substituents
Preparation Methods
The synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by esterification to form the ethyl ester. The resulting compound is then reacted with piperazine to form the final product. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-piperidinecarboxylate: This compound has a piperidine ring instead of a piperazine ring, which can affect its biological activity and chemical reactivity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound features a tert-butyl group and different ester substituents, leading to variations in its physical and chemical properties
Properties
Molecular Formula |
C16H21N3O7 |
---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
ethyl 4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O7/c1-4-26-16(21)18-7-5-17(6-8-18)15(20)11-9-13(24-2)14(25-3)10-12(11)19(22)23/h9-10H,4-8H2,1-3H3 |
InChI Key |
GMVPLXHMNCQWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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